molecular formula C23H18F2N2 B10926773 3,5-bis(4-fluorophenyl)-1-(3-methylbenzyl)-1H-pyrazole

3,5-bis(4-fluorophenyl)-1-(3-methylbenzyl)-1H-pyrazole

Cat. No.: B10926773
M. Wt: 360.4 g/mol
InChI Key: QDMGVYQYIYGUCL-UHFFFAOYSA-N
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Description

3,5-bis(4-fluorophenyl)-1-(3-methylbenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-fluorophenyl)-1-(3-methylbenzyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone used is 1,3-bis(4-fluorophenyl)propane-1,3-dione.

    Introduction of the Methylbenzyl Group: The methylbenzyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the pyrazole intermediate with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylbenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the fluorophenyl groups, potentially converting them to phenyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl positions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 3,5-bis(4-fluorophenyl)-1-(3-methylbenzyl)pyrazole-4-carboxylic acid.

    Reduction: Formation of 3,5-bis(phenyl)-1-(3-methylbenzyl)-1H-pyrazole.

    Substitution: Formation of derivatives with various substituents replacing the fluorine atoms.

Scientific Research Applications

3,5-bis(4-fluorophenyl)-1-(3-methylbenzyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 3,5-bis(4-fluorophenyl)-1-(3-methylbenzyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. The fluorophenyl and methylbenzyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(4-chlorophenyl)-1-(3-methylbenzyl)-1H-pyrazole
  • 3,5-bis(4-bromophenyl)-1-(3-methylbenzyl)-1H-pyrazole
  • 3,5-bis(4-methylphenyl)-1-(3-methylbenzyl)-1H-pyrazole

Uniqueness

Compared to similar compounds, 3,5-bis(4-fluorophenyl)-1-(3-methylbenzyl)-1H-pyrazole is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H18F2N2

Molecular Weight

360.4 g/mol

IUPAC Name

3,5-bis(4-fluorophenyl)-1-[(3-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C23H18F2N2/c1-16-3-2-4-17(13-16)15-27-23(19-7-11-21(25)12-8-19)14-22(26-27)18-5-9-20(24)10-6-18/h2-14H,15H2,1H3

InChI Key

QDMGVYQYIYGUCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

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